4-(difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-[4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER is a complex organic compound that features a pyrazolo[3,4-b]pyridine core. This compound is notable for its difluoromethyl group, which imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is performed under mild conditions and is tolerant of various functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow techniques to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized under specific conditions.
Reduction: The pyrazolo[3,4-b]pyridine core can be reduced to form different derivatives.
Substitution: The phenyl methyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce various pyrazolo[3,4-b]pyridine derivatives.
Scientific Research Applications
4-[4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrazolo[3,4-b]pyridine core is known to interact with various biological pathways, contributing to the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
- 6-Cyclopropyl-4-difluoromethyl-3-methyl-pyrazolo[3,4-b]pyridin-1-yl-acetic acid ethyl ester
- Trifluoromethyl Group-Containing Drugs
Uniqueness
4-[4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H19F2N3O |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C18H19F2N3O/c1-10(2)23-18-16(11(3)22-23)14(17(19)20)9-15(21-18)12-5-7-13(24-4)8-6-12/h5-10,17H,1-4H3 |
InChI Key |
XRLCTBXMJMNJPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)F)C(C)C |
Origin of Product |
United States |
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